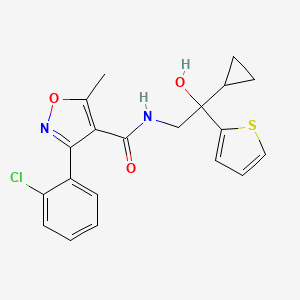

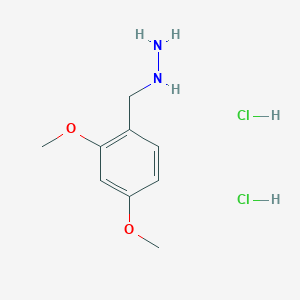

![molecular formula C11H11ClN2OS B2638682 2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide CAS No. 2408964-96-3](/img/structure/B2638682.png)

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide” is a chemical compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.73. It contains a pyrrole ring, which is a common building element in many natural products .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole condensation, which is a reaction between amines and 2,5-dimethoxytetrahydrofuran in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can also be achieved in ionic liquids .Chemical Reactions Analysis

Pyrrole-containing compounds are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also participate in Michael addition with electrophilic olefins .Wissenschaftliche Forschungsanwendungen

Fused Imidazoles Synthesis

Dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride offers a synthesis method for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These can be converted to various derivatives, indicating potential applications in creating novel compounds with specific biological activities (M. A. Kavina et al., 2018).

Comparative Metabolism of Chloroacetamide Herbicides

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes explore the metabolic pathways and potential toxicological implications of these compounds. This research can inform safety assessments and the development of less harmful agricultural chemicals (S. Coleman et al., 2000).

Opioid Receptor Agonists Development

Research on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists indicates the therapeutic potential of structurally related compounds in pain management and addiction treatment. These findings suggest applications in pharmaceutical research and drug development (J. J. Barlow et al., 1991).

Antimalarial Activity of Acetamide Derivatives

The synthesis and quantitative structure-activity relationship studies of acetamide derivatives with antimalarial activity highlight the potential of such compounds in developing new treatments for malaria. This research supports the exploration of acetamide derivatives for pharmaceutical applications (L. M. Werbel et al., 1986).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs examining their ligand-protein interactions and photovoltaic efficiency modeling suggest applications in drug design and renewable energy technologies. This research demonstrates the diverse scientific applications of acetamide derivatives in both biomedicine and materials science (Y. Mary et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes like α-glucosidase .

Biochemical Pathways

Similar compounds have been known to affect pathways related to α-glucosidase inhibition .

Result of Action

Similar compounds have shown inhibitory activity against enzymes like α-glucosidase .

Eigenschaften

IUPAC Name |

2-chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c12-7-10(15)13-8-9-3-6-16-11(9)14-4-1-2-5-14/h1-6H,7-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFNSVBJFZTEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CS2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

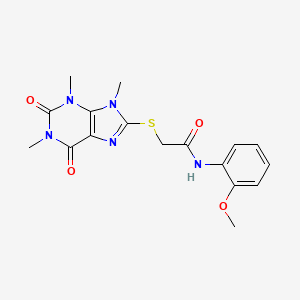

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2638602.png)

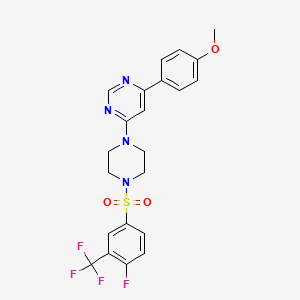

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

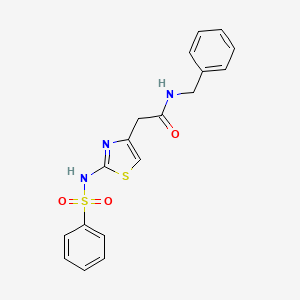

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2638606.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)

![2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2638619.png)